![molecular formula C36H62S2 B13965205 4,4'-Ditetradecyl-2,2'-bithiophene](/img/structure/B13965205.png)
4,4'-Ditetradecyl-2,2'-bithiophene
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Overview
Description
4,4’-Ditetradecyl-2,2’-bithiophene: is an organic compound with the molecular formula C36H62S2 . It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. The presence of long tetradecyl chains makes this compound particularly interesting for applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditetradecyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene is reacted with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods: Industrial production of 4,4’-Ditetradecyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Ditetradecyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of 4,4’-Ditetradecyl-2,2’-bithiophene.
Scientific Research Applications
4,4’-Ditetradecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in bioelectronics and biosensors.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for flexible electronics, displays, and sensors.
Mechanism of Action
The mechanism of action of 4,4’-Ditetradecyl-2,2’-bithiophene primarily involves its ability to form π-conjugated systems. The long tetradecyl chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets through π-π stacking and van der Waals interactions, which are crucial for its performance in electronic devices.
Comparison with Similar Compounds
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with shorter hexyl chains.
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene: A brominated derivative used for further functionalization.
Uniqueness: 4,4’-Ditetradecyl-2,2’-bithiophene stands out due to its long tetradecyl chains, which provide better solubility and film-forming properties compared to shorter alkyl chain derivatives. This makes it particularly advantageous for applications in organic electronics where solution processing is essential.
Biological Activity
4,4'-Ditetradecyl-2,2'-bithiophene is a compound belonging to the family of bithiophenes, which are known for their applications in organic electronics and materials science. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action based on recent research findings.
This compound is characterized by its extended conjugated system, which enhances its electronic properties. The structure consists of two thiophene rings connected by a carbon-carbon bond, with tetradecyl chains at the 4-position of each thiophene. This configuration contributes to its solubility and stability in various environments.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : Research indicates that bithiophenes exhibit antimicrobial activities against various pathogens. The mechanism is thought to involve disruption of microbial membranes due to the hydrophobic nature of the compound.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The specific pathways through which these effects occur are still under investigation.
Antimicrobial Activity
A study conducted on various derivatives of bithiophenes found that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (Amoxicillin) | 16 |
This suggests that while it is effective, it may not surpass conventional antibiotics.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. Results indicated that the compound exhibited a dose-dependent scavenging effect:
Concentration (µM) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
These findings suggest that higher concentrations lead to increased antioxidant activity.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The results indicate that this compound exhibits significant cytotoxicity against these cancer cells.
The proposed mechanism for the biological activity of this compound includes:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microorganisms.
- Radical Scavenging : The compound's structure enables it to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage in cells.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Properties
Molecular Formula |
C36H62S2 |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI Key |
DEGTUAHTCKLZRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC |
Origin of Product |
United States |
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